Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate
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Overview
Description
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]azepine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique framework makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an imidazole precursor can yield the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis. Techniques like continuous flow chemistry can also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their biological activities.
Azepine derivatives: Exhibit various pharmacological properties.
Pyrrolopyrazine derivatives: Notable for their antimicrobial and anticancer activities.
Uniqueness
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate stands out due to its unique combination of an imidazo and azepine ring system. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-propan-2-yl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-8-14-12-5-4-10(13(16)17-3)6-7-15(11)12/h8-10H,4-7H2,1-3H3 |
InChI Key |
SSDRXKKYXQNHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C2N1CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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